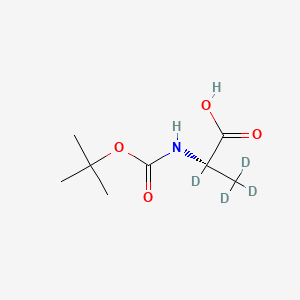

N-tert-Boc-L-alanine-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-Butoxycarbonyl-L-alanine-D4 is a stable isotope-labeled compound, specifically a deuterated form of N-tert-Butoxycarbonyl-L-alanine. This compound is widely used in various scientific research fields due to its unique properties. The deuterium labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-L-alanine-D4 typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced during the synthesis process to replace the hydrogen atoms in the alanine molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-L-alanine-D4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent isotopic labeling. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc group is removed under acidic conditions, a critical step in peptide synthesis. Studies highlight two primary methods:

Trifluoroacetic Acid (TFA) in Deuterated Solvents

- Conditions : 10% TFA in CDCl₃ at 320 K .

- Mechanism : Protonation of the Boc carbamate followed by cleavage to release CO₂ and tert-butanol .

- Kinetics : Reaction completes in 25–100 min (>95% conversion) .

- Deuterium Effect : Minimal impact on reaction rate, as C-D bonds at non-reactive positions (C2, C3) do not participate directly .

Oxalyl Chloride in Methanol

- Conditions : 3 equivalents of oxalyl chloride in MeOH at RT .

- Mechanism : Electrophilic activation of the Boc carbonyl group, forming isocyanate intermediates .

- Selectivity : Compatible with acid-labile functionalities (e.g., esters) .

| Deprotection Method | Time | Compatibility | Deuterium Impact |

|---|---|---|---|

| TFA/CDCl₃ | 25–100 min | High (prevents ester cleavage) | Negligible |

| Oxalyl Chloride/MeOH | 3–4 h | Moderate (avoids HCl side reactions) | Unaffected |

Isotope Effects and Stability

Deuterium at the 2,3,3,3 positions introduces kinetic isotope effects (KIEs) in reactions involving C-H/D bond cleavage:

| Reaction Type | KIE (k_H/k_D) | Impact on N-tert-Boc-L-alanine-D4 |

|---|---|---|

| Acidic Deprotonation | 2–10 | Slower deprotection if C-D bonds are involved |

| Enzymatic Degradation | 6–10 | Increased metabolic stability |

Notable Findings

- Stability : Deuterium labeling enhances resistance to enzymatic cleavage in vivo .

- Spectral Analysis : Deuterium shifts ¹H-NMR signals upfield, aiding in peptide characterization .

Comparative Reactivity with Non-Deuterated Analogs

Studies show that deuterium labeling does not alter the core reactivity of the Boc group but affects secondary processes:

| Parameter | Non-Deuterated | This compound |

|---|---|---|

| Boc Deprotection Rate | Fast (TFA: <1 h) | Similar |

| Solubility in DCM | High | Comparable |

| Melting Point | 79–83°C | Not reported |

Applications De Recherche Scientifique

Peptide Synthesis

N-tert-Boc-L-alanine-D4 is primarily utilized in the synthesis of peptides. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the formation of peptides without the risk of side reactions that can occur with other protecting groups.

Case Study: Peptide Synthesis Optimization

A study demonstrated the use of this compound in synthesizing a specific peptide sequence. The researchers optimized the deprotection conditions using oxalyl chloride, achieving moderate yields while maintaining the integrity of sensitive functional groups. The reaction conditions were varied to assess their impact on yield and purity, resulting in a refined method that improved overall efficiency .

Isotope Labeling in NMR Studies

This compound serves as an important tool for nuclear magnetic resonance (NMR) spectroscopy, particularly in studies involving deuterium labeling. The incorporation of deuterium enhances the resolution and sensitivity of NMR spectra.

Application Example: Quantitative NMR Analysis

In quantitative NMR analysis, this compound was used as an internal standard to improve the accuracy of measurements in pharmaceutical formulations. The deuterated compound allowed for precise quantification due to its unique spectral characteristics, which are distinguishable from those of non-deuterated compounds .

Biological Studies

The compound has also found applications in biological studies where stable isotopes are necessary for tracing metabolic pathways or studying interactions at the molecular level.

Case Study: Metabolic Pathway Tracing

In a metabolic study, researchers utilized this compound to trace the incorporation of alanine into various metabolic pathways in cell cultures. The deuterated label provided insights into metabolic fluxes and allowed for a better understanding of alanine's role in cellular metabolism .

Recent findings highlight the effectiveness of this compound in various synthetic methodologies:

- Mild Deprotection Techniques : Research indicates that using oxalyl chloride for deprotection can yield high purity products with minimal side reactions, showcasing its utility in complex peptide synthesis .

- Enhanced Spectral Resolution : Studies using this compound have shown significant improvements in spectral clarity during NMR analysis, allowing for better interpretation of data related to molecular interactions .

Mécanisme D'action

The mechanism of action of N-tert-Butoxycarbonyl-L-alanine-D4 primarily involves its role as a labeled compound in analytical techniques. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The Boc group serves as a protective group, preventing unwanted reactions at the amino site during synthesis and analysis.

Comparaison Avec Des Composés Similaires

N-tert-Butoxycarbonyl-L-alanine: The non-deuterated form of the compound.

N-tert-Butoxycarbonyl-DL-alanine: A racemic mixture of the compound.

N-tert-Butoxycarbonyl-L-alanine methyl ester: A methyl ester derivative of the compound.

Uniqueness: N-tert-Butoxycarbonyl-L-alanine-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. This labeling allows for more precise tracking and quantification in various research applications, making it a valuable tool in scientific studies.

Activité Biologique

N-tert-Boc-L-alanine-D4, with the CAS number 714964-61-1, is a deuterated derivative of L-alanine, a non-essential amino acid. This compound is particularly notable for its applications in drug development and metabolic studies due to the incorporation of stable isotopes, which can influence pharmacokinetic properties and metabolic pathways. This article explores the biological activity of this compound, focusing on its roles in drug metabolism, synthesis applications, and potential therapeutic uses.

- Molecular Formula : C8H11D4NO4

- Molecular Weight : 193.23 g/mol

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-alanine, which enhances its stability and solubility in various solvents .

Pharmacokinetics and Metabolism

Deuteration has been shown to affect the pharmacokinetic profiles of compounds. Research indicates that the substitution of hydrogen with deuterium can lead to:

- Altered Metabolic Stability : Deuterated compounds often exhibit slower metabolic rates due to the stronger C-D bond compared to C-H bonds, resulting in prolonged half-lives in biological systems .

- Enhanced Bioavailability : Studies suggest that deuterated drugs may have improved bioavailability due to reduced metabolic degradation .

A study by Russak et al. (2019) highlighted the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, suggesting that this compound could serve as a valuable tracer in metabolic studies .

Synthesis and Application

This compound is utilized as a precursor in peptide synthesis and other chemical reactions where stable isotopes are beneficial for tracking and quantification:

- Peptide Synthesis : The Boc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

- Tracer Studies : Its deuterated form is particularly useful in tracer studies for metabolic pathways, allowing researchers to trace the incorporation of amino acids into proteins or other biomolecules .

Case Study 1: Impact on Drug Development

In a study examining various deuterated compounds, this compound was used to assess its effects on drug metabolism. The results indicated that drugs incorporating deuterated amino acids exhibited significantly altered pharmacokinetic profiles compared to their non-deuterated counterparts. This suggests potential applications in developing drugs with improved efficacy and reduced side effects .

Case Study 2: Synthesis of Bioactive Peptides

Research conducted by Dove Research & Analytics Laboratory demonstrated the successful use of this compound in synthesizing bioactive peptides. The study emphasized its role as a stable isotope-labeled amino acid that can enhance the understanding of peptide behavior in biological systems through isotopic labeling techniques .

Data Table: Comparison of Biological Activities

| Property | This compound | L-Alanine |

|---|---|---|

| Molecular Weight | 193.23 g/mol | 89.09 g/mol |

| Deuteration | Yes | No |

| Metabolic Stability | Increased | Standard |

| Use in Drug Development | Yes | Limited |

| Application in Peptide Synthesis | High | Moderate |

Propriétés

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-QXDDTQFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.